1,12-Diisocyanatododecane

説明

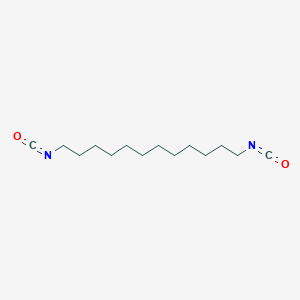

Structure

3D Structure

特性

IUPAC Name |

1,12-diisocyanatododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNDFCFPJQPVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCN=C=O)CCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369848 | |

| Record name | 1,12-Diisocyanatododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13879-35-1 | |

| Record name | 1,12-Diisocyanatododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-Diisocyanatododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Long-Chain Aliphatic Diisocyanates

An In-Depth Technical Guide to the Synthesis of 1,12-Diisocyanatododecane

1,12-Diisocyanatododecane (DDI) is a long-chain aliphatic diisocyanate, a molecule of significant interest in the field of polymer science and materials engineering. Its twelve-carbon aliphatic backbone imparts a unique combination of flexibility, hydrophobicity, and low volatility to the polyurethanes and other polymers derived from it. Unlike its aromatic counterparts, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), DDI-based polymers exhibit superior UV stability and resistance to yellowing, making them ideal for high-performance coatings, adhesives, sealants, and elastomers.

This guide provides a comprehensive overview of the primary synthetic pathways to 1,12-diisocyanatododecane. We will move from the traditional, industrially prevalent phosgenation route to safer, modern phosgene-free alternatives. The discussion is framed from the perspective of a practicing scientist, focusing not just on the procedural steps but on the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for safety and scalability.

Part 1: The Conventional Phosgenation Route: Efficacy and Hazard

The reaction of primary amines with phosgene (COCl₂) or its safer-to-handle surrogates, diphosgene and triphosgene, remains a cornerstone of industrial isocyanate production due to its efficiency and high yields. The overall transformation converts the two primary amine groups of 1,12-dodecanediamine into isocyanate functionalities.

Core Principle & Mechanism

The phosgenation of a primary amine is a two-stage process. The first stage, typically conducted at low temperatures, involves the reaction of the amine with phosgene to form a carbamoyl chloride intermediate. In the second stage, heating the reaction mixture eliminates a molecule of hydrogen chloride (HCl) to yield the desired isocyanate. When starting with a diamine like 1,12-dodecanediamine, this process occurs at both ends of the molecule.

The use of a stoichiometric amount of a tertiary amine base (e.g., triethylamine or pyridine) is crucial to scavenge the HCl generated during the reaction, preventing the formation of amine hydrochlorides which are less reactive.

Precursor & Reagent Selection

-

Starting Material: 1,12-Dodecanediamine (also known as dodecamethylenediamine) is the primary precursor. It is a solid at room temperature and must be handled under anhydrous conditions to prevent side reactions.[1]

-

Phosgenating Agent: While gaseous phosgene is used industrially, for laboratory-scale synthesis, solid triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent.[2] It is safer to store and handle, and in solution, it dissociates to provide three equivalents of phosgene. Diphosgene, a liquid, is another alternative.[3] The choice of a phosgene surrogate significantly mitigates the extreme toxicity risks associated with gaseous phosgene.[4]

Experimental Protocol: Synthesis via Triphosgene

This protocol is a representative laboratory-scale procedure adapted from established methods for converting amines to isocyanates using triphosgene.[5][6]

Materials:

-

1,12-Dodecanediamine (1.0 eq)

-

Triphosgene (0.4 eq, providing 1.2 eq of phosgene)

-

Triethylamine (2.2 eq)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing aqueous sodium hydroxide) to neutralize any excess phosgene and HCl. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: A solution of 1,12-dodecanediamine and triethylamine in the anhydrous solvent is prepared in the reaction flask.

-

Phosgenation (Cold Stage): A solution of triphosgene in the same anhydrous solvent is prepared and placed in the dropping funnel. The reaction flask is cooled to 0 °C using an ice bath. The triphosgene solution is added dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Thermal Elimination (Hot Stage): After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl evolution (tested with moist pH paper at the outlet of the scrubber) or by FTIR, observing the disappearance of the amine N-H stretch and the appearance of the strong isocyanate (-NCO) peak.

-

Workup: The reaction mixture is cooled to room temperature. The precipitated triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude 1,12-diisocyanatododecane is then purified by vacuum distillation to yield a colorless liquid.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Water reacts readily with isocyanates to form an unstable carbamic acid, which decarboxylates to an amine. This amine can then react with another isocyanate molecule to form a highly insoluble and undesired urea byproduct. All glassware must be oven-dried, and anhydrous solvents are mandatory.

-

Slow, Cold Addition: The initial reaction between the amine and phosgene is highly exothermic. Slow addition at 0 °C controls the reaction rate, minimizes the formation of urea byproducts (from localized heating), and ensures the formation of the carbamoyl chloride intermediate.

-

Reflux: The elimination of HCl from the carbamoyl chloride intermediate requires thermal energy. Refluxing the solution drives this reaction to completion.

-

Inert Atmosphere: Prevents atmospheric moisture from interfering with the reaction and protects the final isocyanate product from hydrolysis.

Caption: Workflow for the phosgenation of 1,12-dodecanediamine.

Part 2: Phosgene-Free Synthesis Strategies

The inherent dangers of phosgene have spurred the development of alternative synthetic routes that avoid its use.[7][8] These methods often represent greener, safer, and more elegant chemical transformations.

Route 2a: The Curtius Rearrangement Pathway

The Curtius rearrangement is a classic and versatile named reaction that converts a carboxylic acid into an isocyanate with the loss of one carbon atom (as part of the carboxyl group).[9] To synthesize a diisocyanate, one must start with a dicarboxylic acid.

Principle & Mechanism: The process begins with 1,12-dodecanedioic acid.[10][11] This diacid is first converted into a more reactive derivative, typically the diacyl chloride, using a reagent like thionyl chloride or oxalyl chloride. The diacyl chloride is then reacted with an azide source, such as sodium azide, to form a diacyl azide intermediate. Upon gentle heating, this intermediate undergoes a concerted rearrangement: the bond between the carbonyl carbon and the alkyl chain migrates to the adjacent nitrogen atom, simultaneously expelling a molecule of highly stable nitrogen gas.[12] This rearrangement directly yields the isocyanate.[13]

Caption: The Curtius rearrangement pathway to DDI.

Experimental Protocol Outline:

-

Acyl Chloride Formation: 1,12-dodecanedioic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl and SO₂ gases ceases. Excess SOCl₂ is removed by distillation.

-

Acyl Azide Formation: The crude diacyl chloride is dissolved in an inert solvent (e.g., acetone) and cooled. A solution of sodium azide (NaN₃) in water is added slowly, keeping the temperature low. The diacyl azide often precipitates and can be carefully isolated. Caution: Acyl azides are potentially explosive and should be handled with extreme care, avoiding friction, shock, and high temperatures.

-

Rearrangement: The isolated diacyl azide is dissolved in a high-boiling, inert solvent like toluene. The solution is heated gently until nitrogen evolution begins, then the heating is controlled to maintain a steady rate of gas evolution. After the reaction is complete, the solvent can be removed under vacuum to yield the diisocyanate, which is then purified by vacuum distillation.

Route 2b: Thermal Decomposition of Dicarbamates

This pathway is a prominent green alternative to phosgenation. It is a two-step process that converts the diamine into the diisocyanate via a stable dicarbamate intermediate.

Principle & Mechanism: First, 1,12-dodecanediamine is reacted with a dialkyl carbonate, most commonly dimethyl carbonate (DMC), in the presence of a catalyst to form the corresponding bis(methylcarbamate).[8] In the second step, this dicarbamate is subjected to high temperatures, often in the presence of a different catalyst, causing it to decompose into the diisocyanate and two molecules of alcohol (methanol in the case of DMC).[14]

Caption: Phosgene-free synthesis via dicarbamate decomposition.

Experimental Protocol Outline:

-

Carbamate Formation: 1,12-dodecanediamine, a large excess of dimethyl carbonate (which also acts as a solvent), and a catalyst such as zinc acetate are charged into a high-pressure reactor (autoclave). The mixture is heated (e.g., to 160 °C) for several hours.[8] After cooling, the excess DMC is removed, and the solid dicarbamate intermediate is isolated.

-

Thermal Decomposition: The purified dicarbamate is mixed with a high-boiling solvent (e.g., dioctyl phthalate) and a decomposition catalyst (e.g., zinc-incorporated berlinite, ZnAlPO₄).[14] The mixture is heated under vacuum in a distillation apparatus. The 1,12-diisocyanatododecane product is formed and distills out of the reaction mixture as it is generated, which drives the equilibrium toward the product.

Part 3: Comparative Analysis and Product Characterization

The choice of synthetic route depends on factors such as scale, available equipment, safety protocols, and cost.

Comparison of Synthesis Routes

| Feature | Phosgenation (Triphosgene) | Curtius Rearrangement | Carbamate Decomposition |

| Starting Material | 1,12-Dodecanediamine | 1,12-Dodecanedioic Acid | 1,12-Dodecanediamine |

| Key Reagents | Triphosgene, Et₃N | SOCl₂, Sodium Azide | Dimethyl Carbonate, Catalysts |

| Primary Hazard | Highly toxic phosgene in situ | Potentially explosive acyl azide | High pressure/temperature |

| Byproducts | Triethylamine hydrochloride | N₂, NaCl | Methanol |

| Atom Economy | Moderate | Poor (loss of N₂) | Excellent |

| Typical Yields | High (>85%) | Good (70-85%) | High (>90%)[14] |

| Scalability | Well-established | Lab-scale; hazard limits scale-up | Promising for industrial scale |

Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized 1,12-diisocyanatododecane.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄N₂O₂ | [15][16] |

| Molecular Weight | 252.35 g/mol | [16] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 168-169 °C at 3 mmHg | |

| Density | ~0.94 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.459 | |

| FTIR (-NCO stretch) | ~2270 cm⁻¹ (very strong, sharp) | [15] |

Part 4: Safety and Handling

1,12-Diisocyanatododecane, like all isocyanates, requires careful handling.

-

Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.[15] It is a skin and eye irritant and may cause respiratory irritation.

-

Sensitization: Perhaps the most significant chronic risk is sensitization. Repeated exposure can lead to an allergic, asthma-like reaction upon subsequent low-level exposure.

-

Personal Protective Equipment (PPE): All work should be conducted in a well-ventilated fume hood. Mandatory PPE includes:

-

Chemical-resistant gloves (e.g., nitrile or butyl rubber).

-

Splash-proof safety goggles and a face shield.

-

A lab coat.

-

For operations with a higher risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors is recommended.

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen) in a cool, dry place away from moisture and reactive compounds like alcohols and amines.

Conclusion

The synthesis of 1,12-diisocyanatododecane can be successfully achieved through several distinct pathways. The traditional phosgenation route, while efficient, carries significant safety burdens that necessitate stringent controls. Phosgene-free alternatives, particularly the Curtius rearrangement and the thermal decomposition of dicarbamates, offer much safer and environmentally benign approaches. The carbamate decomposition route, in particular, stands out for its high atom economy and potential for green industrial-scale production. For researchers and drug development professionals, understanding the nuances of each method allows for an informed choice that balances synthetic efficiency with the paramount requirements of laboratory safety and environmental responsibility.

References

-

Reddit. (2023). Workup for isocyante synthesis from triphoagene? r/Chempros. [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

-

ResearchGate. (n.d.). Phosgene-free route for the synthesis of diisocyanate. [Link]

-

Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. [Link]

-

PubMed. (2014). Phosgene-free synthesis of hexamethylene-1,6-diisocyanate by the catalytic decomposition of dimethylhexane-1,6-dicarbamate over zinc-incorporated berlinite (ZnAlPO4). [Link]

-

PubMed Central (NIH). (n.d.). How To Get Isocyanate?[Link]

-

PubChem (NIH). (n.d.). 1,12-Diisocyanatododecane. [Link]

-

ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?[Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

- Google Patents. (n.d.).

-

PubMed Central (NIH). (n.d.). A decade review of triphosgene and its applications in organic reactions. [Link]

-

Royal Society of Chemistry. (n.d.). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. [Link]

- Google Patents. (n.d.). WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement.

- Google Patents. (n.d.).

-

American Chemical Society. (n.d.). Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity. [Link]

- Google Patents. (n.d.). US4730084A - Process for the preparation of dodecamethylenebismelamine and the use thereof.

-

Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

-

ACS Publications. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. [Link]

-

CORE. (2005). PHOSGENE-FREE ROUTE TO TOLUENE DIISOCYANATE. [Link]

-

ResearchGate. (n.d.). Synthesis of isocyanates by rearrangement: A. Curtius, B. Hoffman, C. Lossen. [Link]

-

PubChem (NIH). (n.d.). Dodecanedioic Acid. [Link]

-

Scientific.net. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. [Link]

-

Corvay Specialty Chemicals GmbH. (n.d.). Dodecanedioic acid (DDDA, DC12). [Link]

-

YouTube. (2025). Lossen Reaction. [Link]

-

Organic Syntheses. (n.d.). Hexamethylene diisocyanate. [Link]

- Google Patents. (n.d.).

-

PubMed. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Solubility of Things. (n.d.). 1,12-Dodecanediamine. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity - American Chemical Society [acs.digitellinc.com]

- 11. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosgene-free synthesis of hexamethylene-1,6-diisocyanate by the catalytic decomposition of dimethylhexane-1,6-dicarbamate over zinc-incorporated berlinite (ZnAlPO4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,12-Diisocyanatododecane | C14H24N2O2 | CID 2733322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,12-Diisocyanatododecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,12-Diisocyanatododecane, a linear aliphatic diisocyanate, is a critical building block in the synthesis of a variety of polymers, including polyurethanes, polyureas, and other copolymers. Its utility in drug delivery systems, biomedical adhesives, and advanced coatings is contingent on a thorough understanding of its solution behavior. This technical guide provides a comprehensive overview of the solubility of 1,12-diisocyanatododecane in a range of common organic solvents. Grounded in the principle of "like dissolves like," this document offers a predictive solubility profile, discusses the critical role of solvent-solute interactions, and details a rigorous experimental protocol for the quantitative determination of its solubility. Furthermore, this guide addresses the inherent reactivity of the isocyanate functional group, particularly with protic solvents, and outlines best practices for handling and analysis to ensure data integrity and laboratory safety.

Introduction: The Significance of Solubility in Application

1,12-Diisocyanatododecane (DDI) is a molecule of significant interest in materials science and pharmaceutical development. Its long, flexible twelve-carbon aliphatic chain imparts desirable physical properties such as hydrophobicity and elasticity to the resulting polymers, while the terminal isocyanate (-N=C=O) groups provide reactive sites for polymerization. The successful and reproducible synthesis of DDI-based materials is fundamentally dependent on achieving a homogeneous reaction medium. Therefore, a comprehensive understanding of its solubility in various organic solvents is not merely academic but a critical parameter for process development, formulation, and quality control.

This guide aims to equip researchers with the foundational knowledge and practical methodologies to confidently work with 1,12-diisocyanatododecane in solution. We will explore the theoretical underpinnings of its solubility, provide a predictive assessment across a spectrum of solvent classes, and offer a detailed, self-validating experimental workflow for precise solubility determination.

Physicochemical Properties of 1,12-Diisocyanatododecane

A foundational understanding of the physicochemical properties of 1,12-diisocyanatododecane is essential for predicting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 252.35 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 0.94 g/mL at 25 °C | [1] |

| Boiling Point | 168-169 °C at 3 mmHg | [1] |

| Structure | O=C=N-(CH₂)₁₂-N=C=O | [1] |

The structure of 1,12-diisocyanatododecane is characterized by two key features that dictate its solubility: a long, non-polar dodecamethylene chain and two highly polar and reactive isocyanate end groups. This amphipathic nature suggests a nuanced solubility profile, with compatibility varying significantly across different solvent classes.

Predicted Solubility Profile of 1,12-Diisocyanatododecane

In the absence of extensive published quantitative solubility data for 1,12-diisocyanatododecane, a predictive solubility profile can be constructed based on the principle of "like dissolves like." This principle posits that substances with similar polarities are more likely to be soluble in one another. Organic solvents are broadly categorized into non-polar, polar aprotic, and polar protic.

Table 1: Predicted Solubility of 1,12-Diisocyanatododecane in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | The long, non-polar C₁₂ alkyl chain of 1,12-diisocyanatododecane is expected to interact favorably with the non-polar hexane molecules through London dispersion forces. |

| Toluene | Non-polar (aromatic) | High | Similar to hexane, the non-polar character of toluene makes it a good solvent for the aliphatic chain. The aromatic ring may offer some weak interactions with the isocyanate groups. |

| Acetone | Polar Aprotic | High | Acetone's polarity can solvate the polar isocyanate groups, while its organic character allows for interaction with the alkyl chain, leading to good overall solubility. |

| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, ethyl acetate possesses a balance of polar and non-polar characteristics, making it a suitable solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for many polymers and monomers due to its ability to solvate both polar and non-polar moieties. |

| Acetonitrile | Polar Aprotic | Moderate | While the polarity of acetonitrile will interact with the isocyanate groups, its relatively high polarity might lead to slightly lower solubility compared to acetone or THF. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules, including those with polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, DMSO is a highly polar aprotic solvent that is expected to be an excellent solvent for 1,12-diisocyanatododecane. |

| Ethanol | Polar Protic | Reactive (Soluble with reaction) | The hydroxyl (-OH) group of ethanol will react with the isocyanate (-NCO) groups to form urethanes.[3] While 1,12-diisocyanatododecane will likely dissolve, it will be consumed in a chemical reaction. |

| Methanol | Polar Protic | Reactive (Soluble with reaction) | Similar to ethanol, methanol is a protic solvent that will react with the isocyanate groups.[3] |

| Water | Polar Protic | Very Low / Reactive | The long hydrophobic alkyl chain will severely limit solubility in water. Furthermore, water will react with the isocyanate groups to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea linkage.[4] |

The Critical Role of Solvent Reactivity

A paramount consideration when selecting a solvent for 1,12-diisocyanatododecane is the high reactivity of the isocyanate functional group. Isocyanates are electrophilic and will readily react with nucleophiles.

Reaction with Protic Solvents

Polar protic solvents, such as alcohols and water, contain active hydrogen atoms that will react with the isocyanate group.[3][4] This reaction is often exothermic and can proceed at room temperature, sometimes accelerated by catalysts.

-

With Alcohols: The reaction between an isocyanate and an alcohol yields a urethane linkage. This is the fundamental reaction in polyurethane synthesis.

-

With Water: The reaction with water is more complex, initially forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide gas. The newly formed amine is highly reactive towards another isocyanate molecule, leading to the formation of a disubstituted urea.

Due to this reactivity, polar protic solvents are generally unsuitable for preparing stable solutions of 1,12-diisocyanatododecane for storage or for reactions where the isocyanate functionality is intended to react with other specific nucleophiles. All solvents and glassware used for handling non-reactive solutions of diisocyanates must be scrupulously dried to prevent unwanted side reactions.

Caption: Logical workflow for solvent selection for 1,12-diisocyanatododecane.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a method for determining the solubility of 1,12-diisocyanatododecane in a given aprotic organic solvent.

Materials and Equipment

-

1,12-Diisocyanatododecane (≥97% purity)

-

Selected anhydrous organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Temperature-controlled incubator or water bath

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Titrator.

Safety Precautions

1,12-Diisocyanatododecane is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation and sensitization.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 1,12-diisocyanatododecane.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired anhydrous solvent.

-

Add an excess amount of 1,12-diisocyanatododecane to each vial, ensuring that a significant amount of undissolved material remains.

-

Seal the vials tightly and place them in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered aliquot with a known volume of the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Method A: High-Performance Liquid Chromatography (HPLC)

-

Prepare a series of standard solutions of 1,12-diisocyanatododecane of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method. A reverse-phase C18 column is often appropriate. The mobile phase should be a mixture of acetonitrile and water or methanol and water. The isocyanate group has a UV absorbance, typically monitored around 225-240 nm.[1]

-

Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

-

Inject the diluted sample aliquot and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Method B: Titration

-

A common method for determining isocyanate content is by back-titration.[6]

-

The filtered aliquot is reacted with a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene). The di-n-butylamine reacts quantitatively with the isocyanate groups.

-

The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.[6]

-

A blank titration (without the diisocyanate) is also performed.

-

The amount of isocyanate in the aliquot is calculated from the difference in the titrant volumes for the blank and the sample.

-

-

Conclusion

The solubility of 1,12-diisocyanatododecane is a critical parameter that influences its application in polymer synthesis and materials science. While specific quantitative data remains sparse in the literature, a strong predictive understanding can be achieved by considering its amphipathic molecular structure. It is predicted to be highly soluble in non-polar and polar aprotic solvents, while it will react with polar protic solvents. For research and development purposes, it is imperative to experimentally verify the solubility in the specific solvent system being employed. The detailed protocol provided herein offers a robust and reliable framework for such determinations. By combining a theoretical understanding with rigorous experimental validation, researchers can effectively harness the potential of 1,12-diisocyanatododecane in their innovations.

References

-

PubChem. (n.d.). 1,12-Diisocyanatododecane. Retrieved from [Link]

-

ResearchGate. (2019, December 4). What conditions are required to react isocyanate with COOH or OH groups?. Retrieved from [Link]

-

YouTube. (2023, January 14). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]

-

PubMed. (1991, January 11). Indirect determination of isocyanates by gas chromatography. Retrieved from [Link]

- Ludwig, B. W., & Urban, M. W. (1992). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.

-

PCI Magazine. (2023, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). 1,12-Diisocyanatododecane - GHS Classification. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. xylemanalytics.com [xylemanalytics.com]

Whitepaper: Strategic Applications of Aliphatic Diisocyanates in Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond mere procedural descriptions to delve into the core principles and practical considerations governing the use of aliphatic diisocyanates (ADIs) in the synthesis of high-performance polymers. Our focus is on the causality behind material selection and process optimization, providing a framework for developing materials with tailored properties for demanding applications, from industrial coatings to next-generation medical devices.

Foundational Principles: The Aliphatic Advantage in Isocyanate Chemistry

Polymer synthesis utilizing isocyanate chemistry is dominated by the reaction of the highly electrophilic isocyanate group (-NCO) with nucleophilic active hydrogen compounds. While aromatic diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) are workhorses of the polyurethane industry due to their high reactivity and lower cost, their utility is constrained by a critical vulnerability: susceptibility to ultraviolet (UV) degradation.[1][2] The aromatic structures contain chromophores that, upon exposure to light, lead to photo-oxidative degradation, manifesting as significant yellowing and eventual loss of mechanical integrity.[1][3]

This is the primary driver for the strategic selection of aliphatic diisocyanates . In ADIs, the -NCO group is not attached to an aromatic ring. This fundamental structural difference eliminates the primary mechanism for light-induced discoloration, making them indispensable for applications requiring color stability, transparency, and long-term weather resistance.[2][4][5][6]

The most prominent members of the ADI family are:

-

Hexamethylene Diisocyanate (HDI): A linear diisocyanate that imparts flexibility and excellent weather resistance.[1][5]

-

Isophorone Diisocyanate (IPDI): A cycloaliphatic diisocyanate with an asymmetrical structure, leading to slower reactivity and the formation of rigid, tough polymers.[1][5]

-

4,4′-Diisocyanato Dicyclohexylmethane (H₁₂MDI): Also known as hydrogenated MDI, this cycloaliphatic diisocyanate offers a superb balance of toughness, flexibility, and hydrolytic stability.[1][5]

While ADIs are generally less reactive than their aromatic counterparts, this perceived disadvantage can be a significant processing advantage, allowing for longer pot lives and better flow control in coating and casting applications.[1][4]

Core Polymerization Reactions

The versatility of ADIs stems from their ability to react with various active hydrogen-containing compounds. Understanding these fundamental reactions is key to controlling the final polymer architecture.

Caption: Two-step pre-polymer synthesis workflow.

Procedure:

-

Pre-polymer Synthesis: Charge the dried polycarbonate diol into a nitrogen-purged, temperature-controlled reactor. Heat to 60°C with stirring. Add the H₁₂MDI and raise the temperature to 80-90°C. [7]Allow the reaction to proceed for 2-3 hours. The reaction progress is monitored by titrating for the %NCO content until it reaches the theoretical value for the pre-polymer.

-

Chain Extension: Cool the pre-polymer to ~60°C. In a separate container, mix the stoichiometric amount of dried 1,4-butanediol with the DBTDL catalyst.

-

Mixing and Curing: Under high-speed mixing, add the BDO/catalyst mixture to the pre-polymer. Mix vigorously for 30-60 seconds, ensuring homogeneity. This step must be performed quickly before the viscosity increases significantly.

-

Casting: Pour the reacting mixture into a pre-heated mold and transfer to an oven for curing, typically at 100-110°C for 16-24 hours.

-

Post-Curing: After demolding, a post-cure period of several days at ambient temperature is recommended to allow for the completion of all chemical reactions and the morphological development of hard and soft segment domains.

Characterization:

-

FTIR: To confirm the disappearance of the -NCO peak (~2270 cm⁻¹) and the appearance of the urethane -NH peak (~3300 cm⁻¹) and C=O peak (~1730 cm⁻¹).

-

DSC: To determine the glass transition temperatures (Tg) of the soft and hard segments, providing insight into the degree of phase separation.

-

GPC: To measure the molecular weight and polydispersity of the final polymer.

-

Mechanical Testing (ASTM D412): To quantify tensile strength, elongation at break, and modulus.

Aliphatic Polyureas and Polyisocyanates: High-Speed Curing and Crosslinking

Polyureas

When an aliphatic diisocyanate is reacted with a diamine instead of a diol, a polyurea is formed. [3][6]The amine-isocyanate reaction is significantly faster than the hydroxyl-isocyanate reaction. [3]This property is exploited in applications requiring near-instantaneous curing, such as spray-applied coatings for truck bed liners and protective membranes. The use of ADIs ensures these durable coatings also possess excellent UV stability.

Polyisocyanates: Building Crosslinked Networks

For high-performance 2-component (2K) coatings, monomeric diisocyanates like HDI are often converted into higher functionality polyisocyanates. This is done to reduce vapor pressure and toxicity while increasing the crosslink density of the final cured film. [8]The two most common structures are the Biuret and the Isocyanurate (Trimer).

Caption: Formation of HDI-based polyisocyanates for 2K coatings.

These polyisocyanates are supplied as the hardener component in 2K systems, which is mixed with a polyol resin just prior to application. The resulting crosslinked network provides superior chemical resistance, hardness, and durability, making it the standard for automotive OEM and refinish clear coats. [5]

Conclusion and Future Outlook

Aliphatic diisocyanates are cornerstone materials for the synthesis of high-performance polymers where durability, weatherability, and color stability are critical design parameters. Their lower reactivity compared to aromatics provides distinct processing advantages, while their favorable degradation profiles make them essential for the development of biocompatible materials. The ability to precisely tailor polymer properties through the judicious selection of the ADI, polyol, and chain extender allows scientists and engineers to solve complex material challenges across a vast range of industries.

Future research is increasingly focused on sustainability, with significant efforts directed toward the development of bio-based aliphatic diisocyanates derived from renewable feedstocks like fatty acids or natural diacids. [4]Success in this area will further enhance the value proposition of these versatile molecules, combining elite performance with a reduced environmental footprint.

References

-

Wikipedia. Polyurethane. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. Variation of Aliphatic Diisocyanates in Biobased TPUs. [Link]

-

Parker Hannifin. Aliphatic Polycarbonate Polyurethanes with Broad Chemical Resistance for In Vivo Medical Devices. [Link]

-

American Chemistry Council. Overview - Aliphatic Diisocyanates. [Link]

-

Tri-iso. Aliphatic Isocyanates | Polyurethane and Polyurea. [Link]

-

MDPI. Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl 3 -Catalyzed Transurethanization Polycondensation. [Link]

-

Royal Society of Chemistry. Sustainable cycloaliphatic polyurethanes: from synthesis to applications. [Link]

-

Gantrade. Aliphatic vs Aromatic Polyols. [Link]

-

YouTube. What Is Aliphatic Polyurethane Coating? - How It Comes Together. [Link]

-

Scientific.Net. Synthesis and Characterization of Biomedical Aliphatic Polyurethane Material. [Link]

-

ALIPA. Our products | ALIPA. [Link]

- Google Patents.

Sources

- 1. Polyurethane - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]

- 4. osti.gov [osti.gov]

- 5. Overview - American Chemistry Council [americanchemistry.com]

- 6. Aliphatic Isocyanates | Polyurethane and Polyurea | Click for Sample or Quote [tri-iso.com]

- 7. CN102850516B - Aliphatic polyurethane resin preparation method - Google Patents [patents.google.com]

- 8. Our products | ALIPA [alipa.org]

The Definitive Guide to 1,12-Diisocyanatododecane (DDI) in Advanced Polyurethane Formulations

Foreword: Beyond the Standard Diisocyanate

In the vast landscape of polyurethane chemistry, the choice of diisocyanate is a critical determinant of the final polymer's performance characteristics. While mainstays like MDI, TDI, HDI, and IPDI have dominated the field for decades, a growing demand for specialty polyurethanes with tailored properties has brought lesser-known, yet highly advantageous, diisocyanates to the forefront. Among these, 1,12-diisocyanatododecane (DDI) emerges as a uniquely versatile building block, particularly for applications demanding high flexibility, hydrophobicity, and biocompatibility.

This technical guide provides an in-depth exploration of the role of DDI in polyurethane chemistry, moving beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, structure-property relationships, and applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of DDI to innovate within their respective domains.

Unveiling 1,12-Diisocyanatododecane: A Molecular Profile

1,12-diisocyanatododecane is a linear aliphatic diisocyanate characterized by a long, flexible C12 methylene chain separating two terminal isocyanate (-NCO) groups. This structure is fundamental to the unique properties it imparts to polyurethane systems.

| Property | Value | Source |

| Chemical Formula | C14H24N2O2 | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| CAS Number | 13879-35-1 | [1] |

| Appearance | Liquid | [2] |

| Density | 0.94 g/mL at 25 °C | [2] |

| Boiling Point | 168-169 °C at 3 mmHg | [2] |

| Refractive Index | n20/D 1.459 | [2] |

The long dodecamethylene backbone is the primary differentiator of DDI from shorter-chain aliphatic diisocyanates like hexamethylene diisocyanate (HDI). This extended, non-polar hydrocarbon chain is directly responsible for the enhanced flexibility and hydrophobicity observed in DDI-based polyurethanes.

Caption: Chemical Structure of 1,12-Diisocyanatododecane (DDI).

The Role of DDI in Polyurethane Synthesis: Mechanistic Insights and Strategic Choices

The synthesis of polyurethanes is fundamentally based on the polyaddition reaction between a diisocyanate and a polyol. The isocyanate group (-NCO) is highly reactive towards the hydroxyl (-OH) group of the polyol, forming the characteristic urethane linkage.

Reaction Mechanism: The Urethane Linkage Formation

The reaction proceeds via a nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group.

Caption: General reaction for urethane linkage formation.

Synthesis Methodologies: One-Shot vs. Prepolymer Approach

The synthesis of DDI-based polyurethanes can be carried out using either a one-shot or a prepolymer method, with the choice depending on the desired polymer structure and properties.[3][4]

-

One-Shot Method: In this approach, the diisocyanate (DDI), polyol, and chain extender are all mixed together simultaneously.[3][5] This method is often faster and simpler, but it can lead to a less controlled polymer structure.[4]

-

Prepolymer Method: This two-step process involves first reacting the diisocyanate (DDI) with a molar excess of the polyol to form an isocyanate-terminated prepolymer.[3][6][7] In the second step, this prepolymer is reacted with a chain extender (a low molecular weight diol or diamine). This method allows for better control over the polymer architecture and often results in polyurethanes with superior mechanical properties.[4]

Expert Insight: For high-performance applications, particularly in the biomedical field, the prepolymer method is generally preferred. It allows for a more uniform distribution of hard and soft segments, leading to better-defined microphase separation and more predictable material properties.

Catalysis in DDI-Based Polyurethane Synthesis

While the reaction between isocyanates and hydroxyls can proceed without a catalyst, catalysts are almost always employed in practical applications to control the reaction rate. Common catalysts for polyurethane synthesis include organotin compounds (e.g., dibutyltin dilaurate - DBTDL) and tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO). The choice and concentration of the catalyst are critical for controlling the pot life, curing time, and final properties of the polyurethane.

Structure-Property Relationships of DDI-Based Polyurethanes

The unique properties of polyurethanes arise from their segmented block copolymer structure, consisting of alternating "soft" and "hard" segments. The long, flexible C12 chain of DDI profoundly influences these segments and their interactions.

-

Soft Segments: These are derived from the polyol and are typically long, flexible chains with a low glass transition temperature (Tg). They are responsible for the elastomeric nature of the polyurethane.

-

Hard Segments: These are formed from the reaction of the diisocyanate (DDI) and a chain extender. These segments are more rigid and can form ordered domains through hydrogen bonding between the urethane groups, acting as physical crosslinks.

The long aliphatic chain of DDI contributes to a more flexible and less polar hard segment compared to polyurethanes made with aromatic or cycloaliphatic diisocyanates. This has several important consequences:

-

Enhanced Flexibility and Elasticity: The inherent flexibility of the dodecamethylene chain reduces the rigidity of the hard segments, leading to polyurethanes with lower modulus and higher elongation at break.

-

Increased Hydrophobicity: The long, non-polar C12 chain significantly increases the hydrophobicity of the polymer. This is advantageous for applications requiring water resistance and for creating hydrophobic surfaces in biomedical devices.

-

Improved Biocompatibility: Aliphatic diisocyanates like DDI are generally considered more biocompatible than their aromatic counterparts.[8] This is because the degradation products of aromatic diisocyanate-based polyurethanes can include toxic aromatic amines.

Comparative Analysis: DDI vs. Other Aliphatic Diisocyanates

While DDI offers unique advantages, it is important to understand its properties in the context of other common aliphatic diisocyanates like hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI).

| Property | 1,12-Diisocyanatododecane (DDI) | Hexamethylene Diisocyanate (HDI) | Isophorone Diisocyanate (IPDI) |

| Structure | Linear, C12 aliphatic chain | Linear, C6 aliphatic chain | Cycloaliphatic |

| Flexibility | High | Moderate | Low |

| Hydrophobicity | High | Moderate | Moderate |

| Reactivity | Lower | Higher | Lower (due to steric hindrance) |

| Resulting PU Hardness | Lower | Moderate | Higher |

| Resulting PU UV Resistance | Excellent | Excellent | Excellent |

| Biocompatibility | Excellent | Good | Good |

Note: The properties of the final polyurethane are also highly dependent on the choice of polyol and chain extender.

Experimental Protocols and Characterization

Synthesis of a DDI-Based Polyurethane Elastomer (Prepolymer Method)

This protocol provides a representative example of the synthesis of a DDI-based polyurethane elastomer.

Materials:

-

1,12-Diisocyanatododecane (DDI)

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Drying of Reagents: Dry the PTMEG and BDO under vacuum at 80°C for at least 4 hours to remove any residual water.

-

Prepolymer Synthesis: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried PTMEG. Heat the flask to 70°C and then add the DDI with vigorous stirring. The molar ratio of NCO:OH should be approximately 2:1. Add a catalytic amount of DBTDL (e.g., 0.01 wt%). Continue the reaction under a nitrogen atmosphere at 70°C for 2-3 hours. The progress of the reaction can be monitored by titrating the NCO content or by FTIR spectroscopy (disappearance of the -OH peak and decrease in the -NCO peak).

-

Chain Extension: Once the theoretical NCO content of the prepolymer is reached, cool the reactor to 50-60°C. Add the stoichiometric amount of the chain extender (BDO) dissolved in a minimal amount of anhydrous DMF. Stir vigorously for several minutes until the viscosity increases significantly.

-

Curing: Pour the viscous mixture into a preheated mold and cure in an oven at 80-100°C for 12-24 hours.

-

Post-Curing: After demolding, post-cure the polyurethane sheet at room temperature for at least 7 days to ensure complete reaction.

Caption: Workflow for the two-step prepolymer synthesis of a DDI-based polyurethane.

Characterization Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is an essential tool for monitoring the polymerization reaction and characterizing the final polymer. Key spectral features to observe include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polyurethane and to determine the molar ratio of the different components in the polymer chain.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polyurethane, including the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of any crystalline domains in the hard segment.[10][11][12][13][14] The Tg of the soft segment provides information about the degree of phase separation between the hard and soft segments.

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyurethane by measuring its weight loss as a function of temperature.[2]

-

Mechanical Testing: Standard tensile testing is performed to determine the mechanical properties of the polyurethane, such as tensile strength, elongation at break, and Young's modulus.

Applications in Research, Science, and Drug Development

The unique combination of flexibility, hydrophobicity, and biocompatibility makes DDI-based polyurethanes highly attractive for a range of advanced applications.

-

Biomedical Devices: The excellent biocompatibility of aliphatic polyurethane makes DDI a prime candidate for use in implantable devices, such as catheters, pacemaker leads, and artificial heart components.[15] Its flexibility is also beneficial for applications requiring repeated flexure.

-

Drug Delivery Systems: The hydrophobic nature of DDI-based polyurethanes can be exploited to create controlled-release drug delivery systems for hydrophobic drugs. The polymer matrix can be designed to degrade at a specific rate, releasing the entrapped drug over time.

-

Tissue Engineering Scaffolds: Biodegradable polyurethanes synthesized from DDI can be fabricated into porous scaffolds for tissue engineering. The mechanical properties of the scaffold can be tuned to match those of the target tissue, and the degradation rate can be controlled to coincide with the rate of new tissue formation.

-

Hydrophobic Coatings: DDI-based polyurethane coatings can be applied to various surfaces to impart hydrophobicity, which is useful for creating water-repellent medical devices or for controlling cell adhesion.

Safety and Handling

Like all isocyanates, 1,12-diisocyanatododecane is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, as well as respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion: The Future of DDI in Polyurethane Innovation

1,12-diisocyanatododecane represents a powerful tool for polymer chemists and material scientists seeking to develop advanced polyurethanes with a unique combination of properties. Its long, flexible aliphatic backbone offers a straightforward route to enhancing flexibility and hydrophobicity while maintaining the excellent biocompatibility characteristic of aliphatic polyurethanes. As the demand for specialty polymers in the biomedical and pharmaceutical industries continues to grow, DDI is poised to play an increasingly important role in the development of next-generation materials.

References

-

Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. [Link]

-

Synthesis and characterization of siloxane-based polyurethane elastomers using hexamethylene diisocyanate. ResearchGate. [Link]

-

One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. MDPI. [Link]

-

Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. National Institutes of Health. [Link]

-

Differential Scanning Calorimetry as a Method for Indicating Hydrolysis of Urethane Elastomers. DTIC. [Link]

-

1,12-Diisocyanatododecane. PubChem. [Link]

- One-shot process for the production of thermoplastic polyurethane modified with styrenic block copolymers.

-

Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. MDPI. [Link]

-

Synthesis and Modifications of Polyurethanes for Biomedical Purposes. ResearchGate. [Link]

-

The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. National Institutes of Health. [Link]

-

DSC thermograms of polyurethane cured films. ResearchGate. [Link]

-

Mechanical Properties of Polyurethane Cured by DDI/IPDI and its Application in PBX. [Link]

-

The Effects of Isocyanate Index on the Properties of Aliphatic Waterborne Polyurethaneureas. ResearchGate. [Link]

-

Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Ex. [Link]

-

Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR Pittcon 2015 2250-4P. Shimadzu. [Link]

-

Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks. MDPI. [Link]

-

Quality Control of Polymers by means of DSC - Thermal Behavior of Thermoplastic Polyurethane. NETZSCH Analyzing & Testing. [Link]

-

The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. [Link]

-

Synthesis and characterization of novel polyurethanes based on 4,4 '-[1,4-phenylenedi-diazene-2,1-dlyl] bis(2-carboxyphenol) and 4,4 ' - ResearchGate. [Link]

-

Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. SciSpace by Typeset. [Link]

-

Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. [Link]

-

Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. MDPI. [Link]

-

One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. PubMed. [Link]

-

Variation of Aliphatic Diisocyanates in Biobased TPUs. OSTI.GOV. [Link]

-

Polyurethane. Wikipedia. [Link]

-

One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. ResearchGate. [Link]

-

Characterization of Polyurethane Hot Melt Adhesive by DSC and DMA, TS72. TA Instruments. [Link]

-

Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. The Italian Association of Chemical Engineering. [Link]

-

Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks. ResearchGate. [Link]

-

What is the easiest methodology for the synthesis of an elastomeric polyurethane?. ResearchGate. [Link]

-

Synthesis and Characterization of Polyurethane Nanocomposite from Castor Oil- Hexamethylene Diisocyanate (HMDI). Prime Scholars. [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. [Link]

-

Polyurethanes and Their Biomedical Applications. PubMed. [Link]

Sources

- 1. 1,12-Diisocyanatododecane | C14H24N2O2 | CID 2733322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aidic.it [aidic.it]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. mdpi.com [mdpi.com]

- 14. tainstruments.com [tainstruments.com]

- 15. Polyurethanes and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Reaction Kinetics of 1,12-Diisocyanatododane Polymerization

Introduction: The Significance of 1,12-Diisocyanatododane in Advanced Polymer Synthesis

1,12-Diisocyanatododane (DDI) is a linear aliphatic diisocyanate that serves as a crucial building block in the synthesis of high-performance polyurethanes and polyureas. Its long, flexible twelve-carbon chain imparts unique properties to the resulting polymers, including enhanced flexibility, hydrophobicity, and hydrolytic stability, making them ideal for specialized applications in the biomedical, adhesives, and coatings industries. A thorough understanding of the fundamental reaction kinetics of DDI polymerization is paramount for researchers, scientists, and drug development professionals to precisely control polymer architecture, molecular weight distribution, and, ultimately, the macroscopic properties of the final material.

This technical guide provides a comprehensive exploration of the core principles governing the polymerization kinetics of DDI. We will delve into the reaction mechanisms, the influence of catalysts, the effects of various experimental parameters, and the analytical techniques essential for monitoring these reactions. This document is designed to be a practical and authoritative resource, enabling the reader to not only comprehend but also effectively manipulate the polymerization of DDI for the development of novel and advanced materials.

I. Fundamental Reaction Mechanisms of 1,12-Diisocyanatododane Polymerization

The polymerization of DDI primarily proceeds through the reaction of its isocyanate (-NCO) functional groups with compounds containing active hydrogen atoms, most commonly diols (to form polyurethanes) or diamines (to form polyureas).

A. Polyurethane Formation: The Diisocyanate-Diol Reaction

The reaction between an isocyanate and a hydroxyl group to form a urethane linkage is the cornerstone of polyurethane chemistry. For DDI, this can be represented as a step-growth polymerization with a diol.

Uncatalyzed Reaction Mechanism:

The uncatalyzed reaction between DDI and a diol is generally considered to follow a second-order kinetic model, being first order with respect to both the isocyanate and hydroxyl concentrations. The proposed mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group.

While specific kinetic data for DDI is not extensively published, studies on similar linear aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI) provide valuable insights. The reactivity of the two isocyanate groups on DDI is expected to be equal due to the molecule's symmetry and the long, flexible spacer chain, which minimizes any electronic or steric influence of one group on the other after the first has reacted.

B. Polyurea Formation: The Diisocyanate-Diamine Reaction

The reaction of DDI with a primary or secondary diamine leads to the formation of a polyurea. This reaction is significantly faster than the corresponding reaction with diols. The high nucleophilicity of the amine's nitrogen atom results in a rapid and often exothermic reaction. The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon. Due to the high reaction rates, controlling the polymerization of DDI with diamines can be challenging and often requires careful selection of reaction conditions and potentially the use of blocked isocyanates or slow-addition techniques.[1]

II. Catalysis in 1,12-Diisocyanatododane Polymerization

To achieve practical reaction rates, especially in polyurethane synthesis, catalysts are almost always employed. These catalysts can significantly influence the reaction kinetics and can also affect the selectivity between the isocyanate-hydroxyl reaction and potential side reactions.

A. Metal-Based Catalysts: The Role of Tin Compounds

Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are highly effective and widely used catalysts for the urethane reaction.[2] The catalytic mechanism of DBTDL is generally believed to involve the formation of a complex with the diol, which increases the nucleophilicity of the hydroxyl group. Alternatively, some theories propose the activation of the isocyanate group through coordination with the tin catalyst.[3]

The key advantages of using DBTDL include its high catalytic activity at low concentrations and its ability to promote a consistent and even cure throughout the material.[2]

B. Amine Catalysts

Tertiary amines are another important class of catalysts for polyurethane formation. Their catalytic action is attributed to their ability to act as a Lewis base, abstracting a proton from the hydroxyl group and thereby increasing its nucleophilicity. The general mechanism involves the formation of an intermediate complex between the amine and the hydroxyl-containing reactant.

The choice between a metal-based and an amine catalyst, or a combination of both, depends on the desired reaction profile (e.g., pot life and cure speed) and the specific properties required in the final polymer.

III. Influence of Reaction Parameters on Polymerization Kinetics

The kinetics of DDI polymerization are highly sensitive to various experimental conditions. A precise understanding and control of these parameters are essential for achieving reproducible and targeted polymer characteristics.

A. Temperature

As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate of DDI polymerization. This relationship can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Higher temperatures increase the collision frequency and the energy of the reacting molecules, leading to a faster formation of the polymer chains.

However, excessively high temperatures can also promote side reactions, such as the formation of allophanates (from the reaction of an isocyanate with a urethane group) or trimerization of the isocyanate groups, which can lead to branching and cross-linking in the polymer.[4]

B. Solvent Polarity

The choice of solvent can have a significant impact on the reaction kinetics. Polar solvents can stabilize the charged transition states of the isocyanate-hydroxyl reaction, thereby accelerating the reaction rate.[4][5] Conversely, non-polar solvents may lead to slower reaction rates. The solubility of the growing polymer chains in the reaction medium is also a critical factor, as precipitation of the polymer can limit the molecular weight that can be achieved.

IV. Experimental Methodologies for Monitoring Polymerization Kinetics

A robust and reliable analytical methodology is crucial for studying the kinetics of DDI polymerization. Several techniques can be employed to monitor the reaction progress in real-time or through discrete sampling.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful and widely used technique for monitoring the kinetics of isocyanate reactions.[6][7][8][9] The progress of the polymerization can be followed by monitoring the disappearance of the characteristic isocyanate (-NCO) stretching vibration, which appears as a strong and sharp absorption band around 2270 cm⁻¹. The concentration of the isocyanate groups at any given time can be determined using the Beer-Lambert law, allowing for the calculation of reaction rates and kinetic parameters.

-

Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring. Ensure the ATR crystal is clean and a background spectrum of the empty, clean crystal is recorded.

-

Reactant Preparation: Prepare solutions of DDI and the diol/diamine in the chosen solvent at the desired concentrations. Ensure all reactants and the solvent are dry, as water can react with the isocyanate groups.

-

Reaction Initiation: Place the diol/diamine solution in a temperature-controlled reactor equipped with a stirrer. Insert the ATR probe into the solution and begin data acquisition.

-

Data Acquisition: Start the reaction by adding the DDI solution to the reactor. Collect FTIR spectra at regular time intervals throughout the course of the reaction.

-

Data Analysis: Integrate the area of the isocyanate peak at ~2270 cm⁻¹ in each spectrum. Plot the normalized peak area (or concentration) as a function of time.

-

Kinetic Modeling: Fit the concentration versus time data to an appropriate kinetic model (e.g., second-order) to determine the rate constant.

B. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

GPC/SEC is an essential technique for determining the molecular weight and molecular weight distribution of the resulting polymers.[10][11][12][13] By taking samples from the reaction mixture at different time points and analyzing them by GPC, the evolution of the polymer's molecular weight can be tracked, providing valuable information about the polymerization kinetics and mechanism.

-

Sample Collection: At predetermined time intervals during the polymerization, withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a primary amine (e.g., dibutylamine) to react with any remaining isocyanate groups.

-

Sample Preparation: Dilute the quenched sample in the GPC eluent (e.g., tetrahydrofuran, THF) to an appropriate concentration. Filter the sample through a syringe filter (typically 0.22 or 0.45 µm) to remove any particulate matter.

-

GPC Analysis: Inject the prepared sample into the GPC system. The system separates the polymer chains based on their hydrodynamic volume.

-

Data Interpretation: Using a calibration curve generated from polymer standards (e.g., polystyrene), determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer at each time point.

C. Titration Methods

Classical chemical titration methods can also be used to determine the concentration of unreacted isocyanate groups. The most common method is the back-titration with dibutylamine. A known excess of dibutylamine is added to a sample of the reaction mixture. The unreacted dibutylamine is then titrated with a standardized solution of hydrochloric acid. This method, while accurate, is an offline technique and can be more time-consuming than spectroscopic methods.

V. Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Typical Value/Range | Analytical Technique |

| Reaction Order | Second-order overall (first-order in [NCO] and [OH]) | FTIR, Titration |

| Isocyanate Peak (FTIR) | ~2270 cm⁻¹ | FTIR Spectroscopy |

| Typical Solvents | Toluene, DMF, Dichloromethane | GPC, Reaction Medium |

| Common Catalysts | Dibutyltin dilaurate (DBTDL), Tertiary Amines | - |

| Molecular Weight | 10,000 - 100,000+ g/mol | GPC/SEC |

| Polydispersity Index (PDI) | Typically ~2 for step-growth polymerization | GPC/SEC |

Diagrams

Caption: General reaction scheme for the polymerization of DDI with a diol to form a polyurethane.

Caption: Experimental workflow for monitoring the kinetics of DDI polymerization.

VI. Conclusion

The polymerization of 1,12-diisocyanatododane is a versatile process that allows for the synthesis of advanced polymers with tailored properties. A deep understanding of the fundamental reaction kinetics is indispensable for controlling the polymerization process and achieving the desired material characteristics. This guide has provided a comprehensive overview of the key aspects of DDI polymerization, including the reaction mechanisms, the role of catalysts, the influence of reaction conditions, and the essential analytical techniques for monitoring the reaction progress. By applying the principles and methodologies outlined herein, researchers and developers can effectively harness the potential of DDI to create innovative materials for a wide range of applications.

VII. References

-

Kéki, S., Török, J., & Zsuga, M. (2018). The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol. New Journal of Chemistry, 42(15), 12345-12353. [Link]

-

Yilgor, I., & Yilgor, E. (2014). Polyurethane Chemistry and Technology. InTech. [Link]

-

Blank, W. J., He, Z. A., & Picci, M. E. (2002). A selective catalyst for two-component waterborne polyurethane coatings. Journal of Coatings Technology, 74(930), 33-41. [Link]

-

Loh, X. J., & Li, J. (2010). Spontaneous and catalyst-free reaction of di-isocyanates with di-thiols for the synthesis of poly (thiourethane) s. Journal of Polymer Science Part A: Polymer Chemistry, 48(15), 3249-3254. [Link]

-

Mettler Toledo. (n.d.). Isocyanate Reactions. [Link]

-

AZoM. (2019). Monitoring the Content of Free Isocyanate in Polyurethanes. [Link]

-

Agilent Technologies. (2015). Polyurethane Prepolymer Analysis on Agilent PLgel MIXED-E by GPC. [Link]

-

Siedenbiedel, F., & Tiersch, B. (2012). Real-time analysis of the polymerization kinetics of 1,4-butanediol and 4,4'-diphenylmethanediisocyanate by fiber-coupled Fourier transform infrared spectroscopy. Journal of Applied Polymer Science, 123(3), 1588-1596. [Link]

-

Ataman Kimya. (n.d.). Dibutyltin Dilaurate Catalyst. [Link]

-

Macosko, C. W. (1989). Fundamentals of Reaction Injection Molding. Hanser Publishers. [Link]

-

Verhoeven, V. W. A., van der Goot, A. J., & Janssen, L. P. B. M. (2006). A kinetic investigation of polyurethane polymerization for reactive extrusion purposes. Journal of Applied Polymer Science, 101(1), 370-382. [Link]

-

He, Z. A., Blank, W. J., & Picci, M. E. (2000). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. In Proceedings of the Waterborne, High-Solids, and Powder Coatings Symposium. [Link]

-

Oertel, G. (1994). Polyurethane Handbook: Chemistry, Raw Materials, Processing, Application, Properties. Hanser Publishers. [Link]

-

Shevchenko, V. V., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3563. [Link]

-

Yang, P. F. (2012). Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol. Advanced Materials Research, 463-464, 53-56. [Link]

Sources

- 1. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]

- 3. ohans.com [ohans.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Real-time analysis of the polymerization kinetics of 1,4-butanediol and 4,4'-diphenylmethanediisocyanate by fiber-coupled Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. agilent.com [agilent.com]

- 13. warwick.ac.uk [warwick.ac.uk]

Methodological & Application

Application Notes and Protocols for Catalyst Selection in 1,12-Diisocyanatododecane (DDI) Polymerization

For: Researchers, scientists, and drug development professionals engaged in the synthesis of advanced polyurethanes.

Introduction: The Significance of 1,12-Diisocyanatododecane in Polymer Synthesis